Methylenecycloheptane

説明

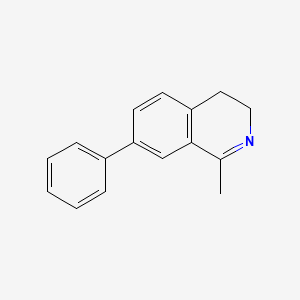

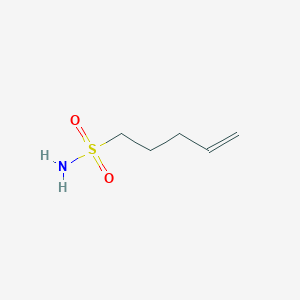

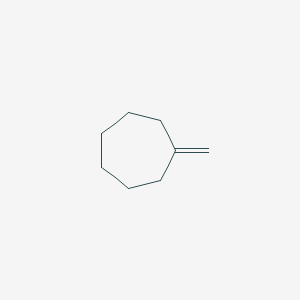

Methylenecycloheptane is a chemical compound with the molecular formula C8H14 . It is also known by other names such as methylidenecycloheptane and methylene-cycloheptane . The molecular weight of this compound is 110.20 g/mol .

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 22 bonds, including 8 non-hydrogen bonds, 1 multiple bond, 1 double bond, and 1 seven-membered ring . The InChI representation of its structure is InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 .

Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.8±7.0 °C at 760 mmHg . The vapour pressure of this compound is 8.6±0.1 mmHg at 25°C . It has a molar refractivity of 36.6±0.4 cm³ . The compound has no hydrogen bond acceptors or donors, and no freely rotating bonds .

科学的研究の応用

Chromatographic Analysis

Methylenecycloheptane has been analyzed using gas chromatography. Shabtai (1965) explored its behavior using different chromatographic techniques, achieving smooth separation and quantitative determination with high accuracy. This research is foundational in understanding the compound's unique chromatographic properties and potential applications in analytical chemistry (Shabtai, 1965).

Combustion and Pyrolysis Studies

In a study focusing on the pyrolysis and combustion of methylcyclohexane, Wang et al. (2014) provided insights into its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels. The identification of various pyrolysis and flame intermediates, including radicals and cyclic intermediates, is significant for understanding the compound's behavior in fuel surrogates (Wang et al., 2014).

Catalyst Research for Dehydrogenation

Research on catalysts for methylcyclohexane dehydrogenation, a crucial process in hydrogen energy storage, was reviewed by Meng et al. (2021). They emphasized the importance of developing dehydrogenation catalysts with good stability, activity, and selectivity, highlighting the potential industrial application of the methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).

Oxidation Reactions

Kikukawa et al. (1974) studied the oxidation of methylenecycloalkanes, including this compound, with palladium acetate. They identified two types of oxidation processes: acetoxylation and oxidative coupling. This study contributes to the understanding of this compound's reactivity in oxidation reactions (Kikukawa et al., 1974).

Synthetic Applications

Pulido et al. (2011) developed a strategy for cycloheptane annulations from oxo- and epoxyallylsilanes, applying it to the stereoselective synthesis of 4-methylenecycloheptan-1-ols. This method is of great potential in the construction of seven-membered ring natural products (Pulido et al., 2011).

Conformational Analysis

The conformational analysis of this compound, among other seven-membered rings, was performed by Groenewald et al. (2013), providing insights into the effect of the double bond on ring geometry. This research aids in understanding the structural properties of such compounds (Groenewald et al., 2013).

Energy Storage and Generation

A study by Hamayun et al. (2019) investigated the integration of methylcyclohexane dehydrogenation with toluene hydrogenation systems to produce steam for power generation, showcasing a novel approach to energy storage and generation (Hamayun et al., 2019).

特性

IUPAC Name |

methylidenecycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOAWSHIQNEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179748 | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2505-03-5 | |

| Record name | Methylenecycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of methylenecycloheptane and its preferred conformation?

A1: this compound (C8H14) is a cyclic hydrocarbon featuring a seven-membered ring with an exocyclic methylene group (C=C double bond outside the ring). While molecular mechanics calculations suggest a twist-chair conformation as the most stable for an isolated this compound molecule, crystallographic analysis of sesquiterpenoids containing the this compound moiety reveals a preference for a chair conformation. This difference highlights the influence of ring fusions and substituents on conformational preferences. []

Q2: How can this compound be synthesized through cyclization reactions?

A2: A gold(I) complex catalyst bearing a triethynylphosphine ligand effectively promotes the 7-exo-dig cyclization of silyl enol ethers containing an ω-alkynic substituent. This reaction provides a route to various this compound derivatives, with the possibility of incorporating exo- or endocyclic carbonyl groups. The versatility of this method extends to both cyclic and acyclic starting materials, allowing for the construction of diverse molecular frameworks. []

Q3: Can radical cyclization reactions be employed to synthesize condensed hydroaromatic systems incorporating this compound?

A3: Yes, aryl radical cyclization reactions offer a viable strategy. For instance, the 6-endo-trig-aryl radical cyclization of 2-(o-bromobenzyl)-1-methylenecycloheptane, mediated by tri-n-butyltin hydride, leads to the formation of trans-octahydro-5aH-cyclohepta[b]naphthalene. This example illustrates the potential of radical cyclization reactions to access complex polycyclic structures containing the this compound motif. []

Q4: How does the presence of a double bond influence the conformational landscape of seven-membered rings like this compound?

A4: Computational studies have been conducted to understand the impact of unsaturation on the conformations of seven-membered rings. While specific details are not provided in the abstracts, these studies likely involve computational methods such as molecular mechanics or quantum chemical calculations to explore the potential energy surface and conformational preferences of this compound and related compounds. []

Q5: What are the applications of this compound derivatives in the context of natural products?

A5: Mikanokryptin, a cytotoxic guaianolide, serves as an example of a naturally occurring compound containing the this compound framework. Crystallographic analysis of mikanokryptin provided insights into the conformation of the this compound ring within a complex natural product structure. [] This finding suggests potential applications of this compound derivatives in medicinal chemistry, particularly in the development of anticancer agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)

![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)